molecular formula C20H19N5O B11458448 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11458448
M. Wt: 345.4 g/mol
InChI Key: NQRYQBNILYHWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzylamino group at position 2, a methyl group at position 8, and a phenyl group at position 4.

Preparation Methods

The synthesis of 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into positions 2 and 7 via pyrimidinylguanidines. The regioselective introduction of various substituents at position 4 is achieved through triazine ring closure with corresponding aldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of phosphoinositol 3-kinases (PI3Kα), which are involved in cell growth and survival pathways . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells, making it a promising anticancer agent.

Comparison with Similar Compounds

2-(benzylamino)-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

2-benzylimino-8-methyl-4-phenyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H19N5O/c1-14-12-17(26)25-18(16-10-6-3-7-11-16)23-19(24-20(25)22-14)21-13-15-8-4-2-5-9-15/h2-12,18H,13H2,1H3,(H2,21,22,23,24)

InChI Key

NQRYQBNILYHWHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=NCC3=CC=CC=C3)NC2=N1)C4=CC=CC=C4

solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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